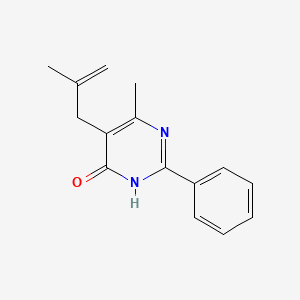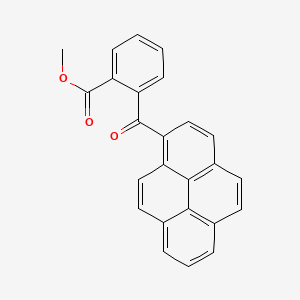![molecular formula C16H20N4O4S2 B6120743 N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in the development of several diseases, including cancer and autoimmune disorders. By inhibiting these kinases, N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has the potential to disrupt the signaling pathways involved in these diseases.
Biochemical and Physiological Effects:
N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. This compound has been found to have inhibitory effects on several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in the development of several diseases, including cancer and autoimmune disorders. N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has the potential to disrupt these signaling pathways and has been studied for its potential therapeutic applications in these disease areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its potential therapeutic applications in disease areas such as cancer and autoimmune disorders. This compound has been found to have inhibitory effects on several kinases involved in these diseases, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide. One direction is to further explore its potential therapeutic applications in disease areas such as cancer and autoimmune disorders. Another direction is to study its mechanism of action in more detail, including its effects on other cellular signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in combination therapies with other drugs.
Métodos De Síntesis
The synthesis of N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide involves several steps. The starting materials are 4-methoxyphenylpiperazine and 2-bromoacetic acid. These compounds are reacted together in the presence of a base to form the intermediate compound, 4-methoxyphenylpiperazine-1-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, this acid chloride is reacted with 2-amino-4-sulfamoylthiazole to form N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has been studied for its potential use in scientific research. This compound has been found to have inhibitory effects on several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in the development of several diseases, including cancer and autoimmune disorders. N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has been found to have potential therapeutic applications in these disease areas.
Propiedades
IUPAC Name |
N-[5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-12(21)18-16-17-11-15(25-16)26(22,23)20-9-7-19(8-10-20)13-3-5-14(24-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFLGTWEYXMMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)

![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6120688.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)

![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)